molecular formula C31H28F3N7O3S2 B607775 GSK2008607 CAS No. 1244644-50-5

GSK2008607

Cat. No. B607775
M. Wt: 667.73
InChI Key: AEUDFMRQSRTMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2008607 is a novel competitive inhibitor of rTbIPMK with respect to Ins(1,4,5)P3.

Scientific Research Applications

Gene Set Enrichment Analysis

Gene Set Enrichment Analysis (GSEA) is an analytical method crucial for interpreting gene expression data. This approach is beneficial for understanding the biological significance of genome-wide expression profiles, including those potentially influenced by compounds like GSK2008607. GSEA focuses on gene sets sharing common functions or regulatory patterns, providing insights into various biological pathways and diseases, such as cancer (Subramanian et al., 2005).

Graph Signal Processing in Biomedical Data

Graph Signal Processing (GSP) has a significant role in handling data defined on irregular graph domains, like those found in biological datasets. GSP can be applied to process and analyze data from complex biological networks, possibly including those affected by GSK2008607. This method aids in understanding sensor network data, biological data, and their applications in various fields, including image processing and machine learning (Ortega et al., 2017).

Genome Sequence Archive for Diverse Data Types

The Genome Sequence Archive (GSA) is a repository for storing and sharing raw sequence data, including those related to GSK2008607. This database supports worldwide research activities and handles explosive data growth with diverse types, providing an essential resource for genomic studies. It offers an efficient platform for managing large-scale sequence data, which could include information on GSK2008607 and its genetic interactions (Chen et al., 2021).

Good Scientific Practice in Experimental Research

Good Scientific Practice (GSP) is crucial in experimental research, including studies involving GSK2008607. GSP encompasses standards and guidelines for technical competence and ethical considerations in research. This practice ensures the production of high-quality work and efficient sharing within the scientific community, which is essential for experimental studies involving new compounds (Niso et al., 2021).

FAIRer Biological Knowledge Networks

The FAIR principles (Findable, Accessible, Interoperable, and Reusable) are vital for managing data about genome-scale knowledge networks, potentially including GSK2008607. Implementing these principles enhances the search and access to interoperable and reusable biological knowledge. This approach is crucial for organizing and sharing data in a manner that facilitates scientific discovery and collaboration (Brandizi et al., 2018).

properties

CAS RN

1244644-50-5

Product Name

GSK2008607

Molecular Formula

C31H28F3N7O3S2

Molecular Weight

667.73

IUPAC Name

2,6-Difluoro-N-[2-fluoro-3-[2-(1-methylethyl)-5-[2-[[6-(4-morpholinyl)-3-pyridinyl]amino]-4-pyrimidinyl]-4-thiazolyl]phenyl]-benzenesulfonamide

InChI

InChI=1S/C31H28F3N7O3S2/c1-18(2)30-39-27(20-5-3-8-23(26(20)34)40-46(42,43)29-21(32)6-4-7-22(29)33)28(45-30)24-11-12-35-31(38-24)37-19-9-10-25(36-17-19)41-13-15-44-16-14-41/h3-12,17-18,40H,13-16H2,1-2H3,(H,35,37,38)

InChI Key

AEUDFMRQSRTMSH-UHFFFAOYSA-N

SMILES

O=S(C1=C(F)C=CC=C1F)(NC2=CC=CC(C3=C(C4=NC(NC5=CC=C(N6CCOCC6)N=C5)=NC=C4)SC(C(C)C)=N3)=C2F)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK2008607

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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